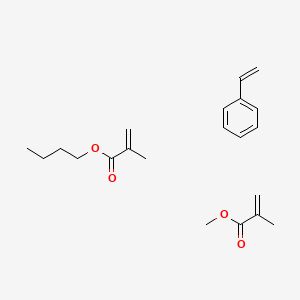
Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methylprop-2-enoate: , methyl 2-methylprop-2-enoate , and styrene are organic compounds that belong to the family of acrylates and vinyl compounds. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate are esters of methacrylic acid, while styrene is a derivative of benzene. These compounds are known for their ability to undergo polymerization, making them essential in the production of polymers and copolymers.
Preparation Methods
Butyl 2-methylprop-2-enoate: is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the product is purified through distillation .
Methyl 2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. This reaction also uses an acid catalyst and is followed by purification through distillation .
Styrene: is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C) to produce styrene and hydrogen .
Chemical Reactions Analysis
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: Both compounds can undergo free radical polymerization to form poly(methyl methacrylate) (PMMA) and poly(butyl methacrylate) (PBMA), respectively.
Styrene: undergoes several types of reactions, including:
Scientific Research Applications
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are used in the production of various polymers and copolymers. These materials are utilized in:
Coatings and Adhesives: Due to their excellent film-forming properties.
Medical Applications: Such as in the production of bone cements and dental materials.
Styrene: is used in:
Mechanism of Action
The mechanism of action for these compounds primarily involves their ability to undergo polymerization. The vinyl groups in butyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and styrene allow them to form long polymer chains through free radical polymerization. This process involves the initiation, propagation, and termination steps, where free radicals react with the monomers to form polymers .
Comparison with Similar Compounds
Butyl 2-methylprop-2-enoate: and methyl 2-methylprop-2-enoate are similar to other methacrylate esters such as ethyl methacrylate and 2-ethylhexyl methacrylate. These compounds share similar polymerization properties but differ in their physical properties and applications .
Styrene: is similar to other vinyl compounds such as vinyl acetate and vinyl chloride. While all these compounds can undergo polymerization, styrene is unique due to its aromatic structure, which imparts different physical and chemical properties to the resulting polymers .
Similar Compounds
- Ethyl methacrylate
- 2-Ethylhexyl methacrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar reactivity and applications but differ in their specific properties and uses .
Properties
CAS No. |
26634-89-9 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;2-7H,1H2;1H2,2-3H3 |
InChI Key |
SNAIGXGUYXIILU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Related CAS |
26634-89-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















